molecular formula C21H15BrN2O2S B3600421 3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide

3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B3600421
M. Wt: 439.3 g/mol
InChI Key: VZURPSJVYUPLGE-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, naphthyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 4-methoxybenzoic acid, followed by the formation of the benzamide through an amide coupling reaction with 4-naphthalen-2-yl-1,3-thiazol-2-amine. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or reduced to a methyl group.

    Coupling Reactions: The benzamide can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine-substituted benzamide, while oxidation of the methoxy group could produce a hydroxyl-substituted benzamide.

Scientific Research Applications

3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or DNA.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methoxybenzamide: Similar structure but lacks the naphthyl and thiazole groups.

    N-methyl-4-bromo-3-methoxybenzamide: Similar but with a methyl group instead of the naphthyl and thiazole groups.

    2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide: Contains a thiazole ring but differs in other substituents.

Uniqueness

The uniqueness of 3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring, in particular, is significant due to its known interactions with biological targets, making this compound a valuable tool in drug discovery and other research areas.

Properties

IUPAC Name

3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2S/c1-26-19-9-8-16(11-17(19)22)20(25)24-21-23-18(12-27-21)15-7-6-13-4-2-3-5-14(13)10-15/h2-12H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZURPSJVYUPLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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